4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine
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Overview
Description
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine, also known as MEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEM is a morpholine derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been thoroughly investigated.
Mechanism Of Action
The mechanism of action of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This enhancement of GABA-A receptor activity may contribute to the anticonvulsant and neuroprotective effects of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine.
Biochemical And Physiological Effects
In addition to its effects on ion channels in the brain, 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine in lab experiments is its high potency and selectivity for GABA-A receptors. This allows for precise modulation of neuronal activity without affecting other neurotransmitter systems. However, one limitation of using 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are many potential future directions for research on 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine. One area of interest is its potential use as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine for these conditions. Additionally, 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine may have potential applications in the field of neuroimaging, as a radioligand for PET or SPECT studies. Further research is also needed to fully understand the mechanism of action of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine and its effects on ion channels in the brain.
Synthesis Methods
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine can be synthesized through a variety of methods, including the reaction of 4-chloromorpholine with 2-(1-methyl-2-hydroxyethyl)morpholine, or the reaction of 4-morpholinyl-2-chloroethyl ether with 2-(1-methyl-2-hydroxyethyl)morpholine. Both of these methods have been used to produce 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine with high yield and purity.
Scientific Research Applications
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the function of ion channels in the brain, as well as a potential treatment for neurological disorders such as epilepsy and Parkinson's disease. 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has also been investigated for its potential use as a radioligand for imaging studies in the brain.
properties
CAS RN |
111681-72-2 |
---|---|
Product Name |
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine |
Molecular Formula |
C13H26N2O3 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine |
InChI |
InChI=1S/C13H26N2O3/c1-13(12-15-4-9-17-10-5-15)18-11-6-14-2-7-16-8-3-14/h13H,2-12H2,1H3 |
InChI Key |
WTSZPGPMXVFMCG-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OCCN2CCOCC2 |
Canonical SMILES |
CC(CN1CCOCC1)OCCN2CCOCC2 |
Other CAS RN |
111681-72-2 |
Pictograms |
Corrosive |
Origin of Product |
United States |
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